2-Formyl-6-methoxyisonicotinic acid
Description
2-Formyl-6-methoxyisonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 6-position of the pyridine ring.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-formyl-6-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-13-7-3-5(8(11)12)2-6(4-10)9-7/h2-4H,1H3,(H,11,12) |
InChI Key |
IONNHNIKVDXACL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Formyl-6-methoxyisonicotinic acid typically involves organic synthesis techniques. One method involves the formylation of 6-methoxyisonicotinic acid using formylating agents under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar formylation reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance production scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-6-methoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: 2-Carboxy-6-methoxyisonicotinic acid.
Reduction: 2-Hydroxymethyl-6-methoxyisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-methoxyisonicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyisonicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key differentiating feature of 2-Formyl-6-methoxyisonicotinic acid is the presence of a formyl group at the 2-position, which distinguishes it from other substituted isonicotinic acids. Below is a comparative analysis with high-similarity compounds (similarity scores derived from structural alignment algorithms):
Impact of Substituents on Properties
- Formyl Group (Position 2) : The formyl group in the target compound introduces aldehyde functionality, making it reactive in condensation or nucleophilic addition reactions. This contrasts with chloro or methyl substituents in analogs, which confer stability but limit reactivity .
- Positional Isomerism : Compounds with substituents at the 3-position (e.g., 3-Chloro-2-methoxyisonicotinic acid) exhibit distinct electronic and steric effects, altering their interaction with biological targets or catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
